molecular formula C8H13N3O B13297332 2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one

2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13297332
M. Wt: 167.21 g/mol
InChI Key: LDANGWCWPWVDQJ-UHFFFAOYSA-N
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Description

2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by a pyrimidine ring substituted with a methylamino group at the 2-position and a propyl group at the 6-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable β-keto ester with a guanidine derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to promote cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A central nervous system stimulant with a similar backbone structure.

    Methylhexanamine: An indirect sympathomimetic drug with structural similarities.

Uniqueness

2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(methylamino)-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-3-4-6-5-7(12)11-8(9-2)10-6/h5H,3-4H2,1-2H3,(H2,9,10,11,12)

InChI Key

LDANGWCWPWVDQJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NC

Origin of Product

United States

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